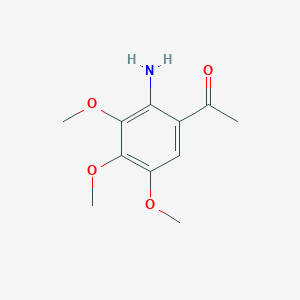

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of an amino group and three methoxy groups attached to a phenyl ring, along with an ethanone moiety. It is commonly used in biochemical research, particularly in the study of proteomics .

Métodos De Preparación

The synthesis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine, followed by reduction to yield the desired ethanone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone can be compared with other compounds containing the trimethoxyphenyl group, such as:

Colchicine: An anti-gout agent that inhibits tubulin polymerization.

Podophyllotoxin: Used for the treatment of external genital warts.

Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets, leading to its diverse range of biological activities.

Actividad Biológica

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, a compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The synthesis of this compound involves the reduction of 1-(3,4,5-trimethoxy-2-nitrophenyl)ethanone using hydrogen in the presence of palladium on activated charcoal. This step is crucial for obtaining the desired amino compound that exhibits various biological activities .

Biological Activity Overview

This compound is primarily studied for its anticancer , antifungal , and antibacterial properties. The compound's structural features contribute significantly to its biological efficacy.

Anticancer Activity

The compound has shown promising results in various studies regarding its antiproliferative effects against multiple cancer cell lines:

- Mechanism of Action : The primary mechanism involves the inhibition of tubulin polymerization. This action disrupts the microtubule dynamics necessary for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

-

Case Studies :

- In a study evaluating a series of derivatives related to this compound, certain compounds demonstrated IC50 values as low as 0.03–0.9 nM against human tumor cell lines such as HeLa and A549. These compounds acted through the colchicine site of tubulin and induced apoptosis via both caspase-dependent and independent pathways .

- Another study highlighted that derivatives containing the trimethoxyphenyl group exhibited significant antiproliferative activity against cancer cells, with some compounds showing superior activity compared to established chemotherapeutic agents like Combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| CA-4 | 0.03 - 0.9 | HeLa | Tubulin polymerization inhibition |

| 3d | 0.45 | A549 | Colchicine binding inhibition |

| 3n | <10 | K562 | G2/M phase arrest |

Additional Biological Activities

In addition to anticancer properties, this compound has been investigated for its antifungal and antibacterial activities:

- Antifungal Activity : Preliminary studies indicate that this compound exhibits antifungal properties against various strains of fungi, although detailed quantitative data are still emerging.

- Antibacterial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in treating bacterial infections.

Propiedades

IUPAC Name |

1-(2-amino-3,4,5-trimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-6(13)7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5H,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCPZOWTABJKLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1N)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618027 |

Source

|

| Record name | 1-(2-Amino-3,4,5-trimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42465-69-0 |

Source

|

| Record name | 1-(2-Amino-3,4,5-trimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.